molecular formula C5H4N4O2 B1622905 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile CAS No. 39205-64-6

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B1622905
CAS No.: 39205-64-6
M. Wt: 152.11 g/mol
InChI Key: NJBDBENRPJEIHN-UHFFFAOYSA-N
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Description

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 3, and a cyano group at position 4. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with cyanogen bromide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of recyclable catalysts, such as alumina-silica-supported manganese dioxide, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The cyano group can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Cyclization: Strong bases like sodium hydride in aprotic solvents such as tetrahydrofuran.

Major Products

Scientific Research Applications

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The biological activity of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory responses .

Comparison with Similar Compounds

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives such as:

    3-methyl-4-nitro-1H-pyrazole: Lacks the cyano group, resulting in different reactivity and biological activity.

    1-methyl-3-amino-1H-pyrazole-4-carbonitrile: The amino group provides different hydrogen bonding capabilities and electronic properties.

    4-nitro-1H-pyrazole-3-carbonitrile:

The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-3-nitropyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBDBENRPJEIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406757
Record name 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39205-64-6
Record name 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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